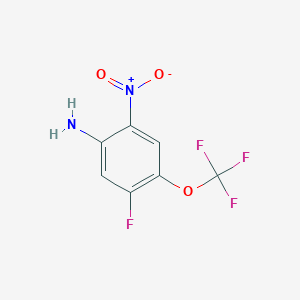

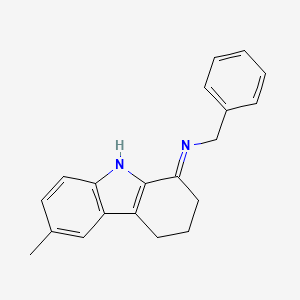

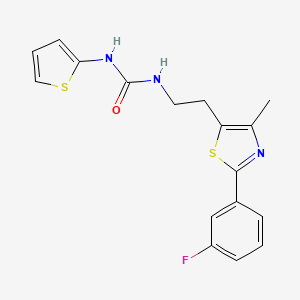

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride, also known as AMBOH, is an organic compound with a wide range of applications in research, medical, and industrial settings. It is a versatile compound that can be used as a reagent, catalyst, or ligand in a variety of chemical reactions. AMBOH is a valuable tool in the laboratory due to its ability to act as a proton transfer agent and its low toxicity.

科学的研究の応用

Pharmacological Properties and Clinical Application

Lurasidone hydrochloride, a compound structurally related to 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one, is recognized for its pharmacological properties and clinical application in treating mental health conditions. It's primarily used as an antipsychotic for managing schizophrenia and bipolar depression. The drug's distinct pharmacological profile includes antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, coupled with partial agonism at 5-HT1A receptors. Lurasidone also exhibits modest antagonism at noradrenergic α2A and α2C receptors and is free from antihistaminic and anticholinergic activities. The drug's pharmacokinetic profile necessitates administration with food, and it's processed mainly by cytochrome P450 (CYP) 3A4, with recommendations against coadministration with strong CYP3A4 inducers or inhibitors (Greenberg & Citrome, 2017).

Antimicrobial Properties

The oxazolidinone class, to which 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one hydrochloride is structurally related, is known for its synthetic antimicrobial properties. These compounds are especially effective against resistant Gram-positive pathogens. The drug linezolid, an oxazolidinone, is noted for its activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci. It's efficacious both orally and parenterally, marking its significance in the medical field for treating severe bacterial infections (Dresser & Rybak, 1998).

Chemical Synthesis and Material Science Applications

The chemical structure of 1,3-oxazole, closely associated with 5-(Aminomethyl)-3-benzyl-1,3-oxazolidin-2-one, is significant in medicinal, pharmaceutical, agrochemical, and material sciences. Its versatility and wide range of applications have led to a surge in research, aiming to develop novel methodologies for synthesizing promising 1,3-oxazole derivatives. These derivatives serve as essential building blocks in various domains, reflecting the chemical's pivotal role in advancing scientific research and applications (Shinde et al., 2022).

特性

IUPAC Name |

5-(aminomethyl)-3-benzyl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-6-10-8-13(11(14)15-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSXMBRSEWIXCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1CC2=CC=CC=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)

![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)

![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)